![molecular formula C6H10O3 B8809022 Ethyl 2,3-epoxybutyrate](/img/structure/B8809022.png)
Ethyl 2,3-epoxybutyrate
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Overview
Description
Ethyl 2,3-epoxybutyrate is a natural product found in Mangifera indica with data available.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2,3-epoxybutyrate is utilized in the synthesis of pharmaceutical intermediates. Its epoxy group allows it to participate in various chemical reactions, making it a valuable building block in drug development. For instance, it can be transformed into more complex structures through nucleophilic attack or ring-opening reactions.
Case Study: Synthesis of Benzoxazepine Derivatives
A study demonstrated the synthesis of (4,1-benzoxazepine-3-ylidene)acetic acid derivatives using this compound as a precursor. The epoxy group facilitated the formation of new carbon-carbon bonds under mild conditions, showcasing its utility in generating biologically active compounds .
Agrochemical Applications
In agrochemicals, this compound serves as an intermediate for producing herbicides and insecticides. Its reactive nature allows for modifications that enhance the efficacy and selectivity of these agrochemicals.
Data Table: Agrochemical Compounds Derived from this compound
Compound Name | Application | Synthesis Method |
---|---|---|
Ethyl (2R,3R)-2,3-epoxybutanoate | Herbicide | Nucleophilic substitution |
Ethyl ester of fatty acids | Insecticide | Transesterification with fatty acids |
Specialty Chemicals
This compound is also employed in the formulation of specialty chemicals such as surfactants and viscosity modifiers. Its ability to modify surface tension and viscosity makes it suitable for use in paints, coatings, and personal care products.
Case Study: Viscosity Control in Coatings
Research indicated that incorporating this compound into coating formulations improved viscosity control without compromising other physical properties. This application is particularly beneficial in industrial coatings where performance consistency is crucial .
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
ethyl 3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3 |
InChI Key |
VYXHEFOZRVPJRK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(O1)C |
Canonical SMILES |
CCOC(=O)C1C(O1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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